1-({3-[(3,4-Dichlorophenyl)sulfonyl]phenyl}sulfonyl)azepane
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Overview
Description
1-[3-(3,4-DICHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE is a complex organic compound characterized by the presence of two benzenesulfonyl groups attached to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-DICHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with an appropriate azepane derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,4-DICHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azepane derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-[3-(3,4-DICHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-DICHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzenesulfonyl Chloride: A precursor in the synthesis of 1-[3-(3,4-DICHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE.
Benzenesulfonyl Azepane Derivatives: Compounds with similar structures but different substituents on the benzenesulfonyl groups.
Uniqueness
1-[3-(3,4-DICHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE is unique due to the presence of two benzenesulfonyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H19Cl2NO4S2 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
1-[3-(3,4-dichlorophenyl)sulfonylphenyl]sulfonylazepane |
InChI |
InChI=1S/C18H19Cl2NO4S2/c19-17-9-8-15(13-18(17)20)26(22,23)14-6-5-7-16(12-14)27(24,25)21-10-3-1-2-4-11-21/h5-9,12-13H,1-4,10-11H2 |
InChI Key |
OYDSDAWGCQHNSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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